2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is an organophosphorus compound known for its unique structure and reactivity. This compound features a pyridine ring substituted with a triphenylphosphanylidene group, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanylidene group. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the triphenylphosphanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves the interaction of the triphenylphosphanylidene group with various molecular targets. This interaction can lead to the formation of stable complexes with metals or other reactive species, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity but different substituents.
Methyl (triphenylphosphoranylidene)acetate: A related compound used in Wittig reactions for the synthesis of alkenes.
Uniqueness
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to its specific structure, which combines the reactivity of the triphenylphosphanylidene group with the stability of the pyridine ring. This combination makes it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
142672-91-1 |
---|---|
Molecular Formula |
C29H23N2P |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
triphenyl-(2-pyridin-2-ylphenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C29H23N2P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-11-10-20-27(29)28-21-12-13-23-30-28/h1-23H |
InChI Key |
BRDMJUFAWMERBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.